molecular formula C14H20N6OS B2489363 N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058496-34-6

N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer B2489363
CAS-Nummer: 1058496-34-6
Molekulargewicht: 320.42
InChI-Schlüssel: JOTMSQZRIYXSLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound. It’s related to a series of compounds that have been synthesized and screened for their antimicrobial activity .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another study mentioned the design and synthesis of novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines using the strategies of bioisosterism .


Molecular Structure Analysis

The molecular structure of related compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes . The InChI code for a related compound, 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, is provided .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical form of a related compound, 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, is a powder. It has a molecular weight of 164.17 and is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with a similar structure have shown promising anticancer activity . For instance, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were evaluated for their antiproliferative activity against several cancer cell lines . Especially, compound 43 showed potent antiproliferative activity as well as good selectivity between cancer and normal cells .

Antimicrobial Activity

Some compounds with a similar structure have demonstrated antimicrobial activity . For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs were screened for their antibacterial potential against S. aureus and E. coli .

Analgesic and Anti-inflammatory Activity

These compounds have also been associated with analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antioxidant Activity

The compound and its derivatives have shown antioxidant activity , which is crucial in protecting the body from damage caused by harmful molecules called free radicals.

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This wide range of enzyme inhibition suggests potential applications in treating a variety of diseases.

Antiviral and Antitubercular Agents

Lastly, these compounds have shown potential as antiviral and antitubercular agents . This suggests they could be used in the development of new drugs to treat viral infections and tuberculosis.

Zukünftige Richtungen

The future directions for research on these compounds could involve further investigations into their biological activities and potential applications. For example, related compounds have shown promise as antimicrobials and as CDK2 inhibitors with potential applications in cancer treatment .

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTMSQZRIYXSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3CCCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.